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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106 Get Quote

A deep dive into the structure-activity relationships and therapeutic potential of novel 4-
phenylisoxazol-5-ol analogs reveals promising candidates for targeted cancer therapy. This

guide provides a comparative overview of their biological activity, supported by experimental

data and mechanistic insights.

Researchers in drug discovery are constantly exploring novel scaffolds to develop more

effective and selective therapeutic agents. The isoxazole ring, a five-membered heterocycle,

has emerged as a privileged structure in medicinal chemistry due to its versatile biological

activities. This guide focuses on a comparative study of derivatives based on the 4-
phenylisoxazol-5-ol core, specifically 4-phenoxy-phenyl isoxazoles and 4-phenyl-5-quinolinyl

substituted isoxazoles, highlighting their potential as anticancer agents.

Comparative Biological Activity
A series of 4-phenoxy-phenyl isoxazole derivatives were synthesized and evaluated for their

inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid

synthesis that is often upregulated in cancer cells.[1][2][3] Another class of compounds, 4-

phenyl-5-quinolinyl substituted isoxazole analogues, were investigated as inhibitors of tubulin

polymerization, a critical process for cell division.[4][5]

The table below summarizes the in vitro cytotoxic activity of representative compounds from

these series against various human cancer cell lines.
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Compound ID Core Structure Target
Cancer Cell
Line

IC50 (µM)

6g
4-phenoxy-

phenyl isoxazole
ACC1 -

0.0998 (enzyme

inhibition)

6l
4-phenoxy-

phenyl isoxazole
ACC1 A549 (Lung) 0.22[1][2]

HepG2 (Liver) 0.26[1][2]

MDA-MB-231

(Breast)
0.21[1][2]

C11

4-phenyl-5-

quinolinyl

isoxazole

Tubulin ESCC < 0.02

Structure-Activity Relationship (SAR) Insights
For the 4-phenoxy-phenyl isoxazole series, structure-activity relationship studies revealed that

modifications at the R1 and R2 positions significantly influenced their ACC inhibitory activity

and antiproliferative effects.[1][2] Specifically, the presence of a cyclopropylmethoxy group in

compound 6g resulted in the most potent hACC1 inhibitory activity.[1][2] Compound 6l, bearing

a bulky phenylacetamide group, demonstrated the strongest cytotoxic effects across multiple

cancer cell lines, suggesting an optimal balance between enzymatic activity and lipophilicity.[1]

[2]

In the case of 4-phenyl-5-quinolinyl substituted isoxazoles, the incorporation of a 2-methyl

substitution on the quinoline ring and the presence of the isoxazole ring in compound C11 were

critical for its potent cytotoxicity against Esophageal Squamous Cell Carcinoma (ESCC) cell

lines.[4]

Mechanistic Pathways
The anticancer activity of these isoxazole derivatives stems from their ability to interfere with

crucial cellular processes. The 4-phenoxy-phenyl isoxazoles, by inhibiting ACC1, lead to a

decrease in intracellular malonyl-CoA levels, which in turn induces cell cycle arrest at the
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G0/G1 phase and triggers apoptosis.[1][2][3] The 4-phenyl-5-quinolinyl isoxazoles, on the other

hand, act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to

cell cycle arrest at the M phase and subsequent apoptosis.[4]

Compound Synthesis
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Caption: General experimental workflow for the synthesis and evaluation of isoxazole

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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